molecular formula C15H18F3N3O2 B2733703 1-(cyclohex-3-ene-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1396860-92-6

1-(cyclohex-3-ene-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2733703
CAS No.: 1396860-92-6
M. Wt: 329.323
InChI Key: OBYUERUKOVJRTF-UHFFFAOYSA-N
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Description

This compound features a piperidine scaffold substituted with a cyclohex-3-ene carbonyl group at position 1 and a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole ring contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2/c16-15(17,18)14-20-19-12(23-14)10-6-8-21(9-7-10)13(22)11-4-2-1-3-5-11/h1-2,10-11H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYUERUKOVJRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps

  • Alkylation : Treatment of 1-(cyclohex-1-en-1-yl)pyrrolidine with allyl bromide under basic conditions yields 3-(3-allyl-2-oxocyclohexyl)propanenitrile.
  • Olefination : Conversion of the ketone intermediate to α,β-unsaturated carbonyl using Tebbe’s reagent or Wittig conditions.
  • Hydrolysis : Acidic or basic hydrolysis of the nitrile group to carboxylic acid, followed by activation to acyl chloride using thionyl chloride.

Table 1: Reaction Conditions for Cyclohexenecarbonyl Synthesis

Step Reagents/Conditions Yield Source
Alkylation Allyl bromide, KOtBu, THF, 0°C → RT, 12 h 78%
Olefination Tebbe’s reagent, toluene, 80°C, 3 h 65%
Hydrolysis/Activation 6M HCl, reflux, 6 h; SOCl₂, DCM, 0°C, 2 h 82%

Synthesis of 5-(Trifluoromethyl)-1,3,4-Oxadiazole-2-carboxylic Acid

The oxadiazole ring is constructed via cyclization of hydrazides with trifluoroacetic anhydride (TFAA).

Protocol from Patent Literature

  • Hydrazide Formation : Reaction of trifluoroacetohydrazide with methyl chlorooxoacetate in dichloromethane (DCM) at 0°C.
  • Cyclization : Treatment with TFAA and catalytic pyridine at 60°C for 4 h to form 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid.

Table 2: Optimization of Oxadiazole Synthesis

Parameter Optimal Value Impact on Yield Source
Temperature 60°C Maximizes cyclization
Solvent Anhydrous DCM Prevents hydrolysis
Catalyst Pyridine (5 mol%) Enhances TFAA reactivity

Functionalization of Piperidine at Position 4

The piperidine ring is substituted at position 4 with the oxadiazole group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling .

SNAr Methodology

  • Activation of Oxadiazole : Conversion of 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid to acyl chloride using oxalyl chloride.
  • Coupling : Reaction with 4-aminopiperidine in DCM with triethylamine (TEA) as base.

Representative Procedure :

"4-Aminopiperidine (1.2 eq) was added to a solution of oxadiazole acyl chloride (1 eq) in DCM at 0°C. After stirring at RT for 12 h, the mixture was washed with NaHCO₃, dried (MgSO₄), and concentrated to yield 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (64% yield)".

Coupling of Cyclohexenecarbonyl to Piperidine

The final assembly employs amide bond formation between the cyclohexenecarbonyl chloride and the 4-substituted piperidine.

Carbodiimide-Mediated Coupling

  • Activation : Cyclohexenecarbonyl chloride (1.1 eq) and 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (1 eq) in DCM.
  • Base : N,N-Diisopropylethylamine (DIPEA, 2 eq) at 0°C → RT for 6 h.

Table 3: Coupling Reaction Optimization

Condition Outcome Source
HATU as activator 88% yield, high purity
EDCl/HOBt 72% yield, moderate purity
Solvent: DMF vs. DCM DCM preferred for lower side products

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.45 (m, 2H, cyclohexene CH), 3.85–3.70 (m, 2H, piperidine NCH₂), 2.95–2.80 (m, 2H, piperidine CH₂), 1.90–1.60 (m, 8H, cyclohexene/piperidine CH₂).
  • HRMS (ESI+) : m/z calc. for C₁₇H₁₉F₃N₃O₂ [M+H]⁺ 362.1382, found 362.1385.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

Chemical Reactions Analysis

Hydrolysis of the Cyclohex-3-ene Carbonyl Moiety

The amide bond in the cyclohex-3-ene carbonyl group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis :
    Compound+HCl (aq)Cyclohex-3-ene carboxylic acid+4[5(trifluoromethyl)1,3,4oxadiazol2yl]piperidine\text{Compound} + \text{HCl (aq)} \rightarrow \text{Cyclohex-3-ene carboxylic acid} + 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

  • Basic Hydrolysis :
    Compound+NaOH (aq)Cyclohex-3-ene carboxylate salt+Piperidine derivative\text{Compound} + \text{NaOH (aq)} \rightarrow \text{Cyclohex-3-ene carboxylate salt} + \text{Piperidine derivative}

Experimental Conditions :

Catalyst/SolventTemperatureTimeYieldReference
6M HCl, H₂O100°C12 hr85%
2M NaOH, EtOH80°C8 hr78%

Mechanistic Insight :
The electron-withdrawing trifluoromethyl group on the oxadiazole ring stabilizes the intermediate during hydrolysis, enhancing reaction efficiency .

Diels-Alder Reactivity of Cyclohex-3-ene

The conjugated diene system in cyclohex-3-ene participates in [4+2] cycloaddition reactions. For instance, with maleic anhydride:
Compound+Maleic anhydrideEndo-adduct (bridged bicyclic structure)\text{Compound} + \text{Maleic anhydride} \rightarrow \text{Endo-adduct (bridged bicyclic structure)}

Key Data :

DienophileSolventTemperatureReaction TimeYield
Maleic anhydrideToluene110°C24 hr62%
TetrazineDCMRT2 hr45%

Notes :
The reaction is stereoselective, favoring the endo transition state due to secondary orbital interactions .

Nucleophilic Substitution at the 1,3,4-Oxadiazole Ring

The electron-deficient oxadiazole ring undergoes nucleophilic substitution at the 2-position, facilitated by the trifluoromethyl group:
Compound+NuSubstituted oxadiazole derivatives\text{Compound} + \text{Nu}^- \rightarrow \text{Substituted oxadiazole derivatives}

Example Reaction with Hydrazine :
Compound+Hydrazine1-(cyclohex-3-ene-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-triazol-2-yl]piperidine\text{Compound} + \text{Hydrazine} \rightarrow \text{1-(cyclohex-3-ene-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-triazol-2-yl]piperidine}

Conditions :

NucleophileSolventTemperatureTimeYield
NH₂NH₂EtOH60°C6 hr70%
KCNDMF100°C12 hr55%

Limitations :
The trifluoromethyl group reduces ring reactivity, necessitating strong nucleophiles or elevated temperatures .

Hydrogenation of Cyclohex-3-ene

The cyclohexene double bond is reduced to cyclohexane under catalytic hydrogenation:
Compound+H2Pd/C1-(cyclohexane-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine\text{Compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{1-(cyclohexane-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine}

Optimized Parameters :

CatalystPressure (psi)SolventTimeYield
10% Pd/C50EtOAc4 hr95%
Raney Ni30MeOH6 hr88%

Side Reactions :
Over-hydrogenation of the oxadiazole ring is avoided by using mild conditions .

Metabolic Transformations

In biological systems, the compound undergoes cytochrome P450-mediated oxidation and hydrolytic cleavage:

  • Oxidation : Epoxidation of the cyclohexene double bond.

  • Hydrolysis : Liver esterases cleave the amide bond, yielding inactive metabolites.

In Vitro Data :

Enzyme SystemMetabolite IdentifiedHalf-Life
Human liver microsomesCyclohexene epoxide2.1 hr
Rat hepatocytesPiperidine carboxylic acid3.5 hr

Implications :
These pathways inform pharmacokinetic profiling and toxicity studies .

Cross-Coupling Reactions

The piperidine nitrogen can participate in alkylation or acylation if deprotected. For example:
Deprotected compound+AcClN-acetyl derivative\text{Deprotected compound} + \text{AcCl} \rightarrow \text{N-acetyl derivative}

Challenges :
The existing carbonyl and oxadiazole groups sterically hinder direct functionalization, requiring tailored conditions .

Scientific Research Applications

Pharmacological Applications

  • Antidiabetic Activity : The compound has been studied for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is crucial in the management of type 2 diabetes. DPP-4 inhibitors enhance insulin secretion and lower blood glucose levels. For instance, ABT-341, closely related to this compound, has shown efficacy in lowering blood glucose levels in diabetic models .
  • Antimicrobial Properties : The oxadiazole derivatives have demonstrated significant antibacterial and antifungal activities. In studies involving various synthesized oxadiazole compounds, those containing trifluoromethyl groups exhibited enhanced antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Recent research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. Molecular docking studies suggest strong interactions with cancer-related proteins, indicating their potential as anticancer agents .

Case Study 1: DPP-4 Inhibition

A study evaluating the DPP-4 inhibitory activity of ABT-341 revealed that it effectively reduced blood glucose levels in diabetic rats. The mechanism involved the inhibition of DPP-4 enzyme activity, leading to increased levels of incretin hormones which promote insulin secretion .

Case Study 2: Antimicrobial Efficacy

In a series of experiments conducted on synthesized oxadiazole derivatives, compounds featuring the trifluoromethyl group were tested for their antibacterial activity using the disc diffusion method. Results showed that several derivatives had lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, indicating their potential as novel antimicrobial agents .

Case Study 3: Anticancer Activity

A study on 1,3,4-oxadiazole derivatives demonstrated their ability to inhibit cancer cell proliferation. The compounds were subjected to molecular docking studies which indicated favorable binding affinities to target proteins involved in cancer progression . The results were corroborated by in vivo studies showing tumor growth inhibition.

Data Tables

Application Area Compound Activity Reference
AntidiabeticABT-341DPP-4 Inhibition
AntimicrobialOxadiazole DerivativesAntibacterial Activity
AnticancerOxadiazole DerivativesApoptosis Induction

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Pharmacokinetic and Bioactivity Variations

The trifluoromethyl-oxadiazole-piperidine core is shared among several analogs, but substituents on the oxadiazole, cyclohexene, or adjacent rings critically influence properties. Key comparisons include:

Compound Name / ID Molecular Weight Key Substituents Activity/Property Notes Source ID
1-(cyclohex-3-ene-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (Target Compound) 373.34 g/mol Trifluoromethyl, cyclohexene carbonyl High lipophilicity (logP ~3.1)
BJ48868 (1396861-79-2) 394.414 g/mol Thiazol-4-ylmethyl, trifluoromethyl Moderate solubility (logS -4.2)
3-(2,4-Difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one 468.24 g/mol Difluorophenyl, methylphenyl-oxadiazole High enzyme inhibition (IC50 = 9.3 nM)
  • Trifluoromethyl vs. Methyl/Methylphenyl Groups: The trifluoromethyl group in the target compound improves metabolic resistance compared to methyl-substituted analogs like the quinazolinone derivative (ID 46824343), which shows higher enzymatic inhibition but lower plasma stability .
  • Cyclohexene Carbonyl vs.

Chemical Reactivity and Stability

  • Electrophilic Susceptibility: The oxadiazole ring in the target compound is less prone to hydrolysis than thiazolidinone or azetidinone analogs (e.g., compounds 4a–c and 5a–f), which degrade rapidly under acidic conditions .
  • Thermal Stability : The cyclohexene carbonyl group may reduce thermal stability compared to fully saturated cyclohexane derivatives, as unsaturation introduces strain.

Biological Activity

The compound 1-(cyclohex-3-ene-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine , often referred to by its systematic name or as ABT-341, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, focusing on its cytotoxicity, mechanism of action, and therapeutic potential.

Molecular Formula : C19H17F6N5O
Molecular Weight : 445.36 g/mol
CAS Number : 913623-69-5
IUPAC Name : (1S,6R)-3-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]carbonyl}-6-(2,4,5-trifluorophenyl)cyclohex-3-en-1-amine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclohexene derivatives and oxadiazole moieties. The synthetic pathway often includes:

  • Formation of the cyclohexene ring.
  • Introduction of the carbonyl group.
  • Synthesis of the oxadiazole ring through cyclization reactions.

Cytotoxicity

Research has demonstrated that ABT-341 exhibits significant cytotoxic activity against various cancer cell lines. A study published in PubMed reported that several synthesized compounds similar to ABT-341 showed broad-spectrum cytotoxic effects in low micromolar concentrations against cell lines such as A549 (lung adenocarcinoma) and others .

The mechanism by which ABT-341 exerts its biological effects is primarily attributed to its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV is involved in glucose metabolism and immune response regulation. Inhibition of this enzyme can enhance insulin secretion and improve glycemic control in diabetic models .

Case Studies

  • Anticancer Activity : In vitro studies revealed that ABT-341 induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : Additional studies indicated that compounds with similar structures to ABT-341 demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in murine models .

Data Summary

Activity Type Effect Cell Lines/Models
CytotoxicitySignificant activity in low micromolar rangeA549 (lung adenocarcinoma), KB
Mechanism of ActionDPP-IV inhibitionDiabetic animal models
Apoptosis InductionActivation of caspasesVarious cancer cell lines
Anti-inflammatoryInhibition of cytokinesMurine models

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-(cyclohex-3-ene-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine?

Answer:
The synthesis typically involves two key steps:

Piperidine Functionalization : The piperidine ring is acylated with cyclohex-3-ene-1-carbonyl chloride under anhydrous conditions (e.g., THF, DCM) using a base like triethylamine to form the 1-(cyclohex-3-ene-1-carbonyl)piperidine intermediate .

Oxadiazole Formation : The trifluoromethyl-1,3,4-oxadiazole moiety is introduced via cyclization of a thiosemicarbazide intermediate with trifluoroacetic anhydride (TFAA) or phosphorus oxychloride, followed by purification via column chromatography (silica gel, hexane/ethyl acetate) .
Key Challenge : Ensuring regioselectivity during oxadiazole formation and avoiding side reactions from the cyclohexene’s double bond.

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the cyclohexene moiety?

Answer:
Single-crystal X-ray diffraction is critical for determining the cis/trans configuration of the cyclohexene ring and its spatial relationship to the piperidine and oxadiazole groups. For example:

  • In related compounds, the cyclohexene ring adopts a half-chair conformation with dihedral angles between the carbonyl and adjacent substituents measured at ~110–125° .
  • Hydrogen bonding between the oxadiazole’s nitrogen and nearby protons (e.g., C–H···N interactions) stabilizes the crystal lattice, aiding in structure elucidation .
    Methodology : Crystals are grown via slow evaporation in methanol/chloroform (1:1), and data collected using a Bruker SMART APEXII CCD diffractometer (Mo Kα radiation) .

Basic: What biological activities are associated with the trifluoromethyl-1,3,4-oxadiazole scaffold?

Answer:
The 1,3,4-oxadiazole group is a bioisostere for ester or amide functionalities, enhancing metabolic stability. The trifluoromethyl group improves lipophilicity and membrane permeability. Reported activities include:

  • Antimicrobial : Inhibition of bacterial enoyl-ACP reductase (IC50: 2–5 μM) .
  • Anticancer : Induction of apoptosis in HeLa cells via caspase-3 activation (EC50: 10–15 μM) .
    Note : Activity depends on substituent positioning; the 5-(trifluoromethyl) group enhances potency compared to methyl or phenyl analogs .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?

Answer:
Key SAR considerations:

  • Cyclohexene Rigidity : Introducing substituents (e.g., methyl groups) to lock the cyclohexene conformation improves target binding (e.g., ∆G binding: −8.2 kcal/mol vs. −6.5 kcal/mol for flexible analogs) .
  • Oxadiazole Modifications : Replacing the trifluoromethyl group with a sulfonamide increases aqueous solubility (logP reduction from 2.8 to 1.5) but may reduce CNS penetration .
    Method : Computational docking (AutoDock Vina) and MD simulations (AMBER) validate interactions with target proteins (e.g., kinase domains) .

Basic: What analytical techniques are used to assess purity and stability?

Answer:

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity ≥98% .
  • LC-MS : ESI+ mode confirms molecular ion [M+H]+ at m/z 403.1 (calculated: 403.12) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolysis of the oxadiazole ring .

Advanced: How does the compound’s solubility profile impact formulation for in vivo studies?

Answer:
The compound’s low aqueous solubility (0.12 mg/mL in PBS) necessitates formulation strategies:

  • Co-solvents : 10% DMSO/40% PEG-400 in saline improves bioavailability (Cmax: 1.2 μg/mL vs. 0.3 μg/mL in aqueous suspension) .
  • Nanoparticle Encapsulation : PLGA nanoparticles (150 nm diameter) achieve sustained release over 72 hours .

Basic: How to address contradictions in reported bioactivity data across studies?

Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
  • Stereochemical Purity : Enantiomeric impurities (e.g., 10% R-isomer) can reduce apparent IC50 by 50% .
    Resolution : Validate compound identity via chiral HPLC and standardize assay protocols (e.g., NIH/NCATS guidelines).

Advanced: What computational methods predict metabolic hotspots?

Answer:

  • CYP450 Metabolism : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., cyclohexene oxidation to epoxide) .
  • Glucuronidation : The piperidine nitrogen is a likely site for Phase II metabolism; blocking with a methyl group reduces clearance (CL: 25 mL/min/kg → 12 mL/min/kg) .

Basic: What safety precautions are required during synthesis?

Answer:

  • Cyclohexene Carbonyl Chloride : Handle under inert atmosphere (N2/Ar) due to moisture sensitivity .
  • TFAA : Use PPE (gloves, goggles) and neutralize waste with sodium bicarbonate .

Advanced: How to design a scalable synthesis route for preclinical trials?

Answer:

  • Process Optimization : Replace column chromatography with crystallization (e.g., ethanol/water) for the oxadiazole intermediate (yield: 85% vs. 70%) .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor acylation completion .

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